2-(2-Methoxyethoxy)-1,3-thiazole
Description
Structure
3D Structure
Properties
CAS No. |
153429-27-7 |
|---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.203 |
IUPAC Name |
2-(2-methoxyethoxy)-1,3-thiazole |
InChI |
InChI=1S/C6H9NO2S/c1-8-3-4-9-6-7-2-5-10-6/h2,5H,3-4H2,1H3 |
InChI Key |
RYNRTBUZXMHPOQ-UHFFFAOYSA-N |
SMILES |
COCCOC1=NC=CS1 |
Synonyms |
Thiazole, 2-(2-methoxyethoxy)- |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Methoxyethoxy 1,3 Thiazole
Classical and Modern Hantzsch-Type Synthesis and its Adaptations for Substituted Thiazoles
The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. scispace.comkuey.net This classical method involves the condensation of an α-haloketone with a thioamide. scispace.comnih.gov The reaction is typically carried out in a refluxing alcohol, and while effective, it can be hampered by long reaction times and harsh conditions. scispace.com
Modern adaptations of the Hantzsch synthesis have focused on improving efficiency, yields, and environmental compatibility. These modifications often involve the use of catalysts, alternative energy sources like microwave irradiation, and one-pot multi-component procedures. scispace.comnih.govmdpi.comasianpubs.org For instance, silica-supported tungstosilisic acid has been employed as a reusable catalyst in a one-pot, three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various benzaldehydes to produce substituted thiazoles in high yields. mdpi.comresearchgate.net This approach offers the advantage of catalyst recyclability and can be performed under both conventional heating and ultrasound irradiation. mdpi.comresearchgate.net
Furthermore, modifications to the Hantzsch reaction have been developed to allow for the synthesis of optically active thiazoles. One such method involves a two- or three-step procedure starting with the cyclocondensation of a thioamide under basic conditions, followed by dehydration of the resulting hydroxythiazoline intermediate. researchgate.net This demonstrates the versatility of the Hantzsch synthesis in creating complex and stereochemically defined thiazole derivatives. researchgate.net
Targeted Synthesis of 2-(2-Methoxyethoxy)-1,3-thiazole: Detailed Reaction Pathways and Optimization Strategies
The specific synthesis of this compound requires a targeted approach that involves the careful construction of both the 2-methoxyethoxy side chain and the thiazole ring.
Strategic Cyclization and Functionalization Approaches for the Thiazole Ring
With the 2-methoxyethoxy precursor in hand, the next critical step is the formation of the thiazole ring. A plausible pathway for the synthesis of this compound would involve the reaction of a thioamide bearing the 2-methoxyethoxy group with an appropriate α-halocarbonyl compound.
Alternatively, a more convergent approach could involve the reaction of a pre-formed thiazole with a reactive species containing the 2-methoxyethoxy moiety. For instance, a 2-halothiazole could be reacted with 2-(2-methoxyethoxy)ethanol (B87266) under basic conditions to form the desired ether linkage.
Recent advancements in thiazole synthesis offer a variety of strategic options for cyclization and functionalization. researchgate.netrsc.org Copper-catalyzed three-component reactions of thioamides, ynals, and alcohols have emerged as a powerful tool for constructing functionalized thiazoles. acs.org This method allows for the formation of multiple bonds in a single step, offering high atom economy. acs.org Electrochemical methods also present a green and efficient route to 2-aminothiazoles through a cascade of C-H thiolation and C-N amination of enaminones and thioureas. rsc.org The functionalization of the thiazole ring can also be achieved after its formation, for example, by introducing substituents at various positions. rsc.org
Green Chemistry Principles and Sustainable Approaches in Thiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of thiazoles to minimize environmental impact and improve safety. researchgate.netbepls.comnih.gov This involves the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. researchgate.netnih.gov
Microwave-Assisted and Ultrasound-Mediated Synthesis
Microwave irradiation has become a popular technique for accelerating organic reactions, including thiazole synthesis. nih.govbepls.commdpi.comd-nb.infobohrium.com Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in higher yields and shorter reaction times using microwave heating compared to conventional reflux. nih.gov This method is also applicable to one-pot, multi-component reactions, further enhancing its efficiency. mdpi.combohrium.com
Ultrasound irradiation is another energy-efficient technique that promotes chemical reactions. bepls.commdpi.comnih.govorganic-chemistry.orgtandfonline.com Ultrasound-assisted synthesis of thiazoles often leads to shorter reaction times, milder conditions, and higher yields. mdpi.comnih.gov For instance, the synthesis of bis-thiazoles has been efficiently carried out in ethanol (B145695) under ultrasound irradiation. tandfonline.com The combination of ultrasound with green catalysts, such as chitosan-based hydrogels, has been shown to be a highly effective and eco-friendly approach for thiazole synthesis. mdpi.comnih.gov
Application of Recyclable Catalysts and Green Solvents
The development of recyclable catalysts is a key aspect of green chemistry. bepls.commdpi.comacs.orgscilit.comnih.govacs.org In thiazole synthesis, various recyclable catalysts have been employed, including chitosan-based biocatalysts and palladium-metalated porous organic polymers. mdpi.comacs.orgscilit.com A pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) hydrogel has been used as a recyclable biocatalyst for the synthesis of novel thiazoles under ultrasonic irradiation, demonstrating high efficiency and reusability. mdpi.comscilit.com Similarly, a chitosan-capped calcium oxide nanocomposite has been utilized as a recyclable heterogeneous base catalyst for thiazole synthesis. nih.gov
The choice of solvent plays a crucial role in the environmental impact of a chemical process. mdpi.com Green solvents, such as water and deep eutectic solvents (DESs), are increasingly being used as alternatives to volatile organic compounds (VOCs). researchgate.netmdpi.com Water has been successfully used as a solvent for the synthesis of thiazoles, particularly in combination with ultrasound irradiation and phase-transfer catalysts. organic-chemistry.orgtandfonline.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer a non-flammable and often biodegradable alternative to traditional solvents and have been successfully used in the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com Ionic liquids have also been explored as green reaction media for thiazole synthesis, often leading to more efficient reactions and easier product isolation. mdpi.com
Comprehensive Spectroscopic and Structural Elucidation of 2 2 Methoxyethoxy 1,3 Thiazole
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Conformational Assignment
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2-(2-Methoxyethoxy)-1,3-thiazole. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, allowing for the precise assignment of the molecular structure and insights into its conformational preferences.
Detailed analysis of the ¹H NMR spectrum of this compound reveals distinct signals corresponding to each proton in the molecule. The protons on the thiazole (B1198619) ring typically appear as doublets in the aromatic region of the spectrum. The protons of the methoxyethoxy side chain exhibit characteristic multiplets, with the methylene (B1212753) protons adjacent to the oxygen atoms appearing at distinct chemical shifts.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. bhu.ac.in The carbon atoms of the thiazole ring resonate at characteristic downfield shifts, with the carbon atom bonded to both sulfur and nitrogen (C2) appearing at a particularly low field. asianpubs.org The chemical shifts of the carbons in the methoxyethoxy group can also be precisely assigned. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. bhu.ac.in
Conformational analysis of related (methoxyalkyl)thiazole derivatives has been performed using a combination of NMR spectroscopy and computational methods to understand enantioselectivity and the role of substituents. nih.gov For chiral analogues, NMR techniques, sometimes in conjunction with chiral shift reagents, can be used to differentiate between enantiomers and determine their relative configurations. bhu.ac.in
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Thiazole Derivatives
| Nucleus | Chemical Shift (ppm) Range | Multiplicity (¹H NMR) | Notes |
| ¹H NMR | |||
| Thiazole H-4 | 7.0 - 8.0 | d | Chemical shift influenced by substituents. |
| Thiazole H-5 | 6.5 - 7.5 | d | Chemical shift influenced by substituents. |
| -OCH₂- | 3.5 - 4.5 | t or m | Methylene protons of the ethoxy group. |
| -CH₂O- | 3.5 - 4.5 | t or m | Methylene protons of the ethoxy group. |
| -OCH₃ | 3.2 - 3.8 | s | Singlet for the methoxy (B1213986) group protons. |
| ¹³C NMR | |||
| Thiazole C2 | 160 - 175 | Carbon attached to both S and N. | |
| Thiazole C4 | 135 - 150 | ||
| Thiazole C5 | 100 - 120 | ||
| -OCH₂- | 65 - 75 | Methylene carbons of the ethoxy group. | |
| -CH₂O- | 65 - 75 | Methylene carbons of the ethoxy group. | |
| -OCH₃ | 55 - 60 | Methoxy carbon. |
Note: The chemical shift values are approximate and can vary based on the solvent and specific substitution pattern of the thiazole ring. "d" denotes a doublet, "t" a triplet, "m" a multiplet, and "s" a singlet.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions. up.ac.za HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous confirmation of the elemental composition of the parent ion. nih.govbrentford.hounslow.sch.uk
The electrospray ionization (ESI) technique is commonly employed for the analysis of such compounds, often yielding the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. rsc.org The exact mass measured for this ion can then be compared to the calculated mass for the proposed molecular formula, C₁₂H₁₃NO₂S, providing strong evidence for its identity.
Analysis of the fragmentation pattern in the mass spectrum offers valuable structural information. The fragmentation of thiazole derivatives often involves the cleavage of the thiazole ring and the side chains. researchgate.netsapub.org For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxyethoxy group or parts of it, as well as the fragmentation of the thiazole ring itself. The study of these fragmentation patterns can help to confirm the connectivity of the molecule. For instance, the mass spectra of related thiazole compounds have shown characteristic losses of small molecules like ketene (B1206846) or ammonia (B1221849) from the molecular ion peak. mdpi.comnih.gov
Table 2: High-Resolution Mass Spectrometry Data for a Representative Thiazole Derivative
| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Fragmentation Pathway |
| [M+H]⁺ | 238.0958 | 238.0958 | 0.0 | Molecular Ion |
| [M-CH₂O+H]⁺ | 208.0852 | - | - | Loss of formaldehyde |
| [M-C₂H₄O+H]⁺ | 194.0696 | - | - | Loss of ethylene (B1197577) oxide |
| [Thiazole ring fragment]⁺ | - | - | - | Cleavage of the thiazole ring |
Vibrational Spectroscopy (Infrared and Raman) for Identification of Characteristic Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.
The IR spectrum of a thiazole derivative typically displays a number of characteristic bands. researchgate.netnist.govresearchgate.netnist.gov The C=N stretching vibration of the thiazole ring is expected to appear in the region of 1650-1550 cm⁻¹. The C-S stretching vibration can be observed at lower wavenumbers, typically in the 800-600 cm⁻¹ range. The aromatic C-H stretching vibrations of the thiazole ring are usually found above 3000 cm⁻¹. rsc.org
The methoxyethoxy group also gives rise to distinct IR absorptions. The C-O-C stretching vibrations of the ether linkages will produce strong bands in the fingerprint region, typically around 1250-1050 cm⁻¹. rsc.org The aliphatic C-H stretching vibrations of the methylene and methyl groups will be observed in the 3000-2800 cm⁻¹ region.
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from large changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms, such as the C-S bond, can sometimes be more readily observed in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| Thiazole Ring | C=N Stretch | 1650 - 1550 | Medium to Strong |
| Thiazole Ring | C-S Stretch | 800 - 600 | Medium to Weak |
| Thiazole Ring | Aromatic C-H Stretch | > 3000 | Medium |
| Ether Linkage | C-O-C Stretch | 1250 - 1050 | Strong |
| Methoxyethoxy Group | Aliphatic C-H Stretch | 3000 - 2800 | Strong |
Note: The frequencies and intensities are approximate and can be influenced by the molecular environment and measurement conditions.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide an unambiguous depiction of the molecular architecture of this compound, including bond lengths, bond angles, and torsional angles.
A crystal structure would reveal the planarity of the thiazole ring and the conformation of the flexible methoxyethoxy side chain. It would also provide invaluable information about the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonds (if suitable donors and acceptors are present), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial for comprehending the physical properties of the compound in the solid state. While a specific crystal structure for this compound was not found, studies on related thiazole derivatives have utilized X-ray diffraction to elucidate their structures. pleiades.online
Advanced Chiroptical Techniques for Absolute Configuration Determination of Chiral Analogues
While this compound itself is not chiral, the development of chiral analogues is a significant area of research, particularly in medicinal chemistry. nih.govnih.gov Advanced chiroptical techniques are essential for determining the absolute configuration of these chiral molecules. mdpi.comsioc-journal.cn
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic methods that measure the differential absorption of left and right circularly polarized light. nih.govnih.govtaylorfrancis.comcas.cz The resulting spectra are unique for each enantiomer and can be compared with theoretically calculated spectra to assign the absolute configuration (R or S). frontiersin.org
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation as a function of wavelength. cas.cz The shape of the ORD curve, known as a Cotton effect, is also characteristic of a particular enantiomer.
These chiroptical techniques, often used in conjunction with computational chemistry, provide a reliable and non-destructive means to establish the absolute stereochemistry of chiral thiazole derivatives, which is crucial for understanding their biological activity and for drug development. rsc.org
Computational and Theoretical Investigations of 2 2 Methoxyethoxy 1,3 Thiazole
Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method for investigating the electronic structure of molecules. tsijournals.com By focusing on the electron density, DFT calculations can predict a wide range of molecular properties. For thiazole (B1198619) derivatives, DFT calculations, often performed with software like Gaussian 09 using functionals such as B3LYP and basis sets like 3-21G, provide optimized molecular geometries and key electronic parameters. tsijournals.com
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For instance, a minimal HOMO-LUMO energy gap of 4.6255 eV in a related molecule clearly indicates its reactive nature. nih.gov
Furthermore, DFT calculations are employed to determine local reactivity descriptors like Fukui functions and local softness. These descriptors help in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. nih.gov The distribution of electrons and reactive sites can be visualized using electrostatic potential (ESP), electron localization function (ELF), and localized orbital locator (LOL) maps, which are also derived from DFT calculations. nih.gov
Table 1: Illustrative DFT-Calculated Parameters for a Thiazole Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.9 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
Note: The data in this table is illustrative for a thiazole derivative and serves to represent the type of information obtained from DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are particularly valuable for conformational analysis, revealing the preferred shapes and flexibility of a molecule like 2-(2-methoxyethoxy)-1,3-thiazole. By simulating the molecule's behavior in different environments, such as in a vacuum or in the presence of a solvent, researchers can understand how the solvent influences its conformation. nih.govnih.gov
For example, potential energy surface (PES) scans can be performed to identify the most stable conformers by rotating specific dihedral angles. nih.gov In a study on a related molecule, the minimum energy conformer was identified in both the gas phase and in a DMSO solvent, highlighting the impact of the solvent on conformational stability. nih.gov
MD simulations are also instrumental in studying the stability of a ligand when bound to a biological target. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time provides insights into the stability of the complex. researchgate.net Root-mean-square fluctuation (RMSF) analysis, on the other hand, can reveal the flexibility of different parts of the molecule and the protein. mdpi.com Mixed-solvent MD simulations can identify "hot spots" on a protein surface where a ligand is likely to bind. nih.govmdpi.com
Table 2: Illustrative MD Simulation Parameters for Ligand-Protein Complex Analysis
| Simulation Parameter | Typical Value/Observation | Purpose |
| Simulation Time | 1 µs | To observe significant conformational changes and interactions |
| RMSD | < 3 Å | To assess the stability of the ligand in the binding pocket |
| RMSF | Varies per residue | To identify flexible regions of the protein and ligand |
| Solvent Model | TIP3P water | To mimic physiological conditions |
Note: The data in this table is illustrative and represents typical parameters and observations from MD simulations of ligand-protein complexes.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is essential for elucidating the detailed mechanisms of chemical reactions, including the identification of transient structures like transition states. rsc.orgresearchgate.net A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. rsc.orgumw.edu Understanding the structure and energy of the transition state is key to predicting reaction rates and pathways.
For instance, computational studies on the transmetalation of a Pd(II)-F complex, a reaction relevant to the synthesis of some organofluorine compounds, revealed an unusual mechanism. Born-Oppenheimer molecular dynamics simulations suggested that the reaction proceeds through a difluorocarbene intermediate, which is generated in the transition state. nih.gov This level of mechanistic detail is often inaccessible through experimental means alone.
The reaction mechanism can be highly dependent on the solvent. In the aforementioned study, simulations in a nonpolar solvent like benzene (B151609) indicated a different pathway compared to simulations in a polar solvent like acetonitrile. nih.gov Such computational insights are crucial for optimizing reaction conditions. The search for elementary reaction paths can be automated, allowing for the exploration of a wide range of potential reaction mechanisms. nih.gov
In Silico Prediction of Structure-Property Relationships
In silico methods are widely used to predict the relationship between the structure of a molecule and its physicochemical or biological properties. nycu.edu.tw Quantitative Structure-Activity Relationship (QSAR) is a prominent example of such an approach, where statistical models are built to correlate chemical structure with biological activity. nih.govnih.gov
These models are developed using a set of known compounds and their measured activities to predict the activities of new or untested molecules. For thiazole derivatives, QSAR models have been successfully created to predict their antimicrobial and anticancer activities. nih.gov The predictive power of these models relies on the calculation of various molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.
The aromatic delocalization energies of the heterocyclic rings in molecules like thiazoles can influence their properties. For example, the delocalization energies of benzene, thiophene (B33073), and thiazole are 36, 29, and 25 kcal/mol, respectively, which can impact their electronic and nonlinear optical properties. nycu.edu.tw In silico predictions of physicochemical properties are also crucial for assessing the "drug-likeness" of a compound, often evaluated against criteria such as Lipinski's rule of five. nih.govmdpi.com
Table 3: Illustrative In Silico Predicted Physicochemical Properties for a Thiazole Derivative
| Property | Predicted Value | Relevance |
| Molecular Weight | < 500 g/mol | Lipinski's Rule of Five |
| LogP | < 5 | Lipinski's Rule of Five |
| H-bond Donors | < 5 | Lipinski's Rule of Five |
| H-bond Acceptors | < 10 | Lipinski's Rule of Five |
| TPSA | < 140 Ų | Drug absorption and bioavailability |
Note: The values in this table are illustrative and represent desirable ranges for drug-like molecules based on in silico predictions.
Molecular Docking Studies for Elucidating Binding Interactions with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. mdpi.comjpionline.org This method is extensively used in drug discovery to understand the binding mode of a ligand and to estimate its binding affinity. For thiazole derivatives, molecular docking has been employed to study their interactions with a variety of biological targets, including enzymes implicated in cancer and neurodegenerative diseases. nih.govnih.govnih.govresearchgate.netresearchgate.netacademie-sciences.frnih.govajgreenchem.comnih.gov
Docking studies provide a detailed picture of the binding interactions at the atomic level. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues in the active site of the target protein. The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. nih.gov For example, docking studies of novel thiazolyl-pyrazole derivatives against the epidermal growth factor receptor (EGFR) kinase showed promising binding affinities, with some compounds having scores around -3.4 kcal/mol. nih.gov
The results from molecular docking are often used to rationalize the structure-activity relationships observed in a series of compounds and to guide the design of new, more potent inhibitors. academie-sciences.fr For instance, docking can help explain why certain substituents on the thiazole ring lead to enhanced biological activity.
Table 4: Illustrative Molecular Docking Results for a Thiazole Derivative with a Protein Target
| Parameter | Result | Interpretation |
| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity |
| Interacting Residues | Tyr123, Phe456, Asp789 | Key amino acids in the binding site |
| Hydrogen Bonds | 2 with Asp789 | Specific stabilizing interactions |
| Hydrophobic Interactions | With Phe456, Leu78 | Important for ligand recognition and binding |
Note: The data in this table is illustrative and represents typical results obtained from a molecular docking study.
Reactivity Profiles and Mechanistic Pathways of 2 2 Methoxyethoxy 1,3 Thiazole
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents, which is modulated by the electronic effects of its substituents.
Electrophilic Aromatic Substitution: The thiazole ring is generally considered an electron-rich heterocycle, but less so than its furan (B31954) and thiophene (B33073) counterparts due to the electron-withdrawing nature of the nitrogen atom. The π-electron density calculations indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. chemicalbook.comwikipedia.org The C4 position is the next most likely site, while the C2 position is the most electron-deficient. chemicalbook.com The presence of the 2-(2-methoxyethoxy) group, an electron-donating group, is expected to further activate the ring towards electrophilic substitution, particularly at the C5 position.
Common electrophilic substitution reactions on thiazoles include nitration, halogenation, and Friedel-Crafts reactions. For instance, kinetic studies on the nitration of dialkylthiazoles have shown that these reactions proceed on the protonated form of the thiazole ring across various acidities. rsc.org While specific studies on 2-(2-Methoxyethoxy)-1,3-thiazole are not extensively detailed, the general principles of thiazole reactivity suggest that electrophiles will preferentially attack the C5 position.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient C2 position of the thiazole ring is the preferred site for nucleophilic attack. chemicalbook.com This is particularly true when a good leaving group is present at this position. The substitution of a halogen at the C2 position by a nucleophile is a common transformation. Kinetic studies on the reaction of 2-halogenothiazoles with nucleophiles like the benzenethiolate (B8638828) ion have been conducted to elucidate the mechanism and the sensitivity of the reaction to substituent effects. rsc.org
The introduction of the 2-(2-methoxyethoxy) group is achieved through a nucleophilic substitution reaction, where a methoxyethoxide anion displaces a suitable leaving group on the thiazole ring. evitachem.com Furthermore, base-catalyzed halogen transfer has been shown to enable the nucleophilic C-H etherification of thiazoles at the C2 position, offering a direct method to introduce alkoxy groups. nih.gov
The general reactivity patterns for substitution on the thiazole ring are summarized below:
| Reaction Type | Preferred Position | Influencing Factors |
| Electrophilic Substitution | C5 | Electron-donating groups on the ring enhance reactivity. |
| Nucleophilic Substitution | C2 | Presence of a good leaving group at C2 is crucial. |
Transition Metal-Catalyzed Cross-Coupling Reactions at Various Positions of the Thiazole Core
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including thiazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the thiazole core, enabling the synthesis of complex molecules.
Palladium, nickel, and iron are common catalysts for these transformations. nih.gov Various types of cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Kumada couplings, have been successfully applied to thiazole derivatives. researchgate.net These reactions typically involve an organometallic reagent and a thiazole derivative bearing a halide or triflate leaving group.
For instance, Sonogashira cross-coupling reactions have been used with heteroaryl halides, including thiazoles, to couple them with alkynes in the presence of a palladium catalyst. researchgate.net Similarly, Stille cross-coupling reactions catalyzed by palladacycles have been developed for the synthesis of aryl-substituted pyridines and can be extended to other heterocycles. researchgate.net The use of organoindium reagents in transition metal-catalyzed cross-coupling has also gained attention due to their tolerance of various functional groups. rsc.org
While specific examples detailing the cross-coupling of this compound are not prevalent in the reviewed literature, the established methodologies for other substituted thiazoles provide a strong basis for its potential reactivity in these transformations. The general mechanism for these reactions involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov
Cycloaddition Reactions and Heterocycle Annulation Strategies
Cycloaddition reactions provide an efficient pathway to construct complex cyclic systems. Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the thiazole ring often requires high temperatures for the reaction to proceed. wikipedia.org
One notable example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. numberanalytics.com Thiazolium azomethine ylides, for example, can undergo efficient [3+2] cycloaddition reactions with acetylene (B1199291) derivatives to form pyrrolo[2,1-b]thiazoles. nih.gov These reactions can be highly regio- and diastereoselective. mdpi.com
Diels-Alder reactions, a type of [4+2] cycloaddition, involving thiazoles have also been reported. These reactions with alkynes can lead to the formation of pyridines after the extrusion of sulfur from the initial cycloadduct. wikipedia.org
Heterocycle annulation strategies often utilize the existing thiazole ring as a scaffold to build additional fused rings. For example, the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur dichloride and a base can lead to the formation of fused 2,3-dihydronaphtho[2,3-d] evitachem.comthiazole-4,9-diones. beilstein-journals.org
Investigation of Reaction Kinetics and Thermodynamic Parameters
The study of reaction kinetics and thermodynamic parameters provides crucial insights into reaction mechanisms and the factors that control reaction rates and outcomes. For thiazole derivatives, kinetic studies have been performed for various reactions.
For example, the kinetics of the reaction between chloroacetone (B47974) and thioureas to form thiazoles (Hantzsch synthesis) have been investigated, revealing second-order rate constants. researchgate.net The thermodynamic parameters derived from these studies help in understanding the nature of the transition state. researchgate.net
Kinetic investigations into the electrophilic nitration of dialkylthiazoles have elucidated the role of the protonated species in the reaction mechanism. rsc.org Similarly, the kinetics of nucleophilic substitution on 2-halogenothiazoles by benzenethiolate ions have been studied, providing information on the sensitivity of the thiazole system to substituent effects, as indicated by a high Hammett ρ value. rsc.org
Spectroscopic and Computational Probes for Elucidating Complex Reaction Mechanisms
Spectroscopic techniques and computational methods are indispensable tools for elucidating the intricate details of reaction mechanisms involving thiazole compounds.
Spectroscopic Methods: NMR (Nuclear Magnetic Resonance) spectroscopy is widely used to characterize the structures of reactants, intermediates, and products. researchgate.netnih.gov For instance, 1H and 13C-NMR have been used to confirm the structures of novel thiazole derivatives and even identify the presence of tautomers in solution. mdpi.com The chemical shifts in 1H NMR, typically between 7.27 and 8.77 ppm for thiazole protons, provide evidence for the aromaticity of the ring. wikipedia.organalis.com.my IR (Infrared) spectroscopy is also valuable for identifying key functional groups. researchgate.netnih.gov
Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying the reactivity of thiazoles. rjeid.com DFT calculations can determine electron densities, which helps in predicting the sites of electrophilic and nucleophilic attack. chemicalbook.comwikipedia.orgresearchgate.net Molecular docking studies are employed to understand the interactions of thiazole derivatives with biological targets, which can provide insights into their mechanism of action. academie-sciences.frd-nb.info These computational approaches complement experimental findings and help in the design of new molecules with desired properties. researchgate.net
Applications of 2 2 Methoxyethoxy 1,3 Thiazole in Organic Synthesis and Functional Materials
Utility as a Versatile Building Block in the Synthesis of Complex Organic Architectures
The thiazole (B1198619) ring is a well-established "masked formyl group" in organic synthesis, valued for its stability across a wide range of reaction conditions and the ease with which it can be converted to an aldehyde. sci-hub.ru This functionality allows for the strategic introduction of a formyl group into complex molecules. sci-hub.ru The synthesis of intricate organic structures often relies on the sequential addition of chemical components, and the ability to unmask a reactive functional group at a later stage is a powerful tool for synthetic chemists. purdue.edu
The general strategy involves three key steps:
Coupling: A C-2 functionalized thiazole is coupled with another molecule. sci-hub.ru
Elaboration: The substituent at the C-2 position is chemically modified. sci-hub.ru
Unmasking: The thiazole ring is cleaved to reveal the target aldehyde. sci-hub.ru
For instance, 2-(trimethylsilyl)thiazole (B1297445) has been successfully employed as a formyl anion equivalent in the one-carbon homologation of aldehydes, a critical step in the synthesis of various carbohydrate-based bioactive molecules. sci-hub.ru The 2-(2-methoxyethoxy) substituent on the thiazole ring can further influence the reactivity and solubility of the building block, potentially offering advantages in specific synthetic routes. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, for example, showcases the use of related thiazole structures as building blocks in drug discovery. acs.orgnih.gov These derivatives are synthesized through a series of reactions including esterification, alkylation, reduction, and cyclization. acs.orgnih.gov
Role as a Ligand in Organometallic Chemistry and Homogeneous/Heterogeneous Catalysis
The nitrogen and sulfur atoms within the 1,3-thiazole ring of 2-(2-methoxyethoxy)-1,3-thiazole provide excellent coordination sites for metal ions, making it a valuable ligand in organometallic chemistry. researchgate.netwikipedia.org Organometallic compounds, which contain at least one metal-carbon bond, are crucial in both stoichiometric and catalytic applications. wikipedia.org The properties of the resulting metal complexes are significantly influenced by the nature of the ligands attached to the metal center. uclouvain.be
Homogeneous and Heterogeneous Catalysis:
Catalysis is broadly divided into two categories: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. savemyexams.comrsc.org Thiazole-containing ligands have been successfully employed in both types of catalysis. researchgate.net
Homogeneous Catalysis: In homogeneous systems, the catalyst is a soluble organometallic complex. The ligand design is critical for controlling the activity and selectivity of the catalyst. The 2-(2-methoxyethoxy) group can influence the solubility of the metal complex in organic solvents, a key factor in homogeneous catalysis. rsc.org
Heterogeneous Catalysis: For heterogeneous catalysis, the organometallic complex can be immobilized on a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.org The methoxyethoxy tail of the ligand could potentially be used to anchor the complex to a support material.
The development of catalysts that are active, selective, stable, and recyclable is a primary goal in modern chemistry. rsc.org The unique electronic and steric properties of thiazole-based ligands contribute to the formation of stable and efficient metal catalysts for a variety of organic transformations. researchgate.net
Incorporation into Advanced Materials for Electronic and Photonic Applications (e.g., semiconducting polymers, fluorescent dyes)
The electronic properties of the thiazole ring, coupled with the processability imparted by the methoxyethoxy side chain, make this compound a promising component for advanced materials.
Semiconducting Polymers: Conjugated polymers containing thiazole units have been synthesized and investigated for their electronic properties. These materials can exhibit "turn-off" fluorescent quenching responses in the presence of certain metal ions, indicating their potential as sensors. researchgate.net The incorporation of the 2-(2-methoxyethoxy) group could enhance the solubility and processability of these polymers, facilitating their use in thin-film devices.
Fluorescent Dyes: Thiazole derivatives are known to be core components of fluorescent dyes. chim.it For example, Thiazole Orange (TO) and its derivatives are widely used as fluorescent probes for nucleic acids. rsc.orgchalcogen.ronih.gov The fluorescence quantum yield of these dyes can be significantly enhanced upon binding to DNA or RNA. rsc.orgnih.gov The synthesis of novel thiazole-containing fluorophores is an active area of research, with applications in bio-imaging and sensing. chim.it The 2-(2-methoxyethoxy) substituent could be strategically used to tune the photophysical properties, such as Stokes shift and quantum yield, of new fluorescent dyes. The design of fluorophores with a shielding unit-donor-acceptor-donor-shielding unit (S-D-A-D-S) structure has been shown to produce bright near-infrared (NIR)-II organic dyes. acs.org
Design and Synthesis of Fluorescent Probes and Chemosensors
The ability of the thiazole moiety to interact with specific analytes, coupled with its favorable photophysical properties, has led to its use in the design of fluorescent probes and chemosensors. mdpi.comsemanticscholar.org These sensors can detect the presence of metal ions and other species through changes in their fluorescence or color. researchgate.netmdpi.com
The design of these sensors often involves linking a thiazole-containing recognition unit to a fluorophore. semanticscholar.org Upon binding of the target analyte to the recognition site, a change in the electronic properties of the system occurs, leading to a detectable optical response. For example, thiazole-based chemosensors have been developed for the detection of heavy metal ions like Hg²⁺ and Ag⁺. researchgate.netnih.gov The design strategy often relies on mechanisms such as intramolecular charge transfer (ICT) or chelation-enhanced fluorescence (CHEF). mdpi.comnih.gov
The 2-(2-methoxyethoxy) group can play a dual role in these systems. It can influence the solubility and bioavailability of the probe, which is particularly important for applications in biological systems. Additionally, it can participate in the binding of the analyte, potentially enhancing the selectivity and sensitivity of the sensor.
Contributions to Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. cuhk.edu.hk Self-assembly is a key process in this field, where molecules spontaneously organize into well-defined, larger structures. nih.gov
The thiazole unit, with its potential for hydrogen bonding and π-π stacking interactions, can be a valuable component in the design of self-assembling systems. The 2-(2-methoxyethoxy) side chain can also participate in these non-covalent interactions, directing the assembly process and influencing the final supramolecular architecture.
Recent research has shown that thiazolo[3,2-a]pyrimidine derivatives, which contain a thiazole ring, can self-assemble in the crystalline phase through hydrogen and halogen bonding. nih.gov The nature of these interactions can even lead to chiral discrimination in the solid state. nih.gov The ability to control the self-assembly of molecules is crucial for the bottom-up fabrication of novel nanomaterials and functional devices. researchgate.net
Structure Activity Relationship Sar and Rational Design of 2 2 Methoxyethoxy 1,3 Thiazole Analogues
Systematic Substitution Pattern Analysis on the Thiazole (B1198619) Ring and Methoxyethoxy Moiety
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, and its biological activity is highly dependent on the substitution pattern at the C2, C4, and C5 positions. ijper.org The 2-position, where the methoxyethoxy group is attached in the parent compound, is crucial. Modifications at the C4 and C5 positions of the thiazole ring can significantly modulate a compound's efficacy and interaction with biological targets.
SAR studies on various thiazole-containing compounds have revealed key insights:
The Methoxyethoxy Moiety: The 2-(2-methoxyethoxy)ethyl side chain itself has been incorporated into various molecular designs to improve properties. diva-portal.org The ether linkages and terminal methoxy (B1213986) group can influence solubility, cell permeability, and metabolic stability. For instance, in the development of certain enzyme inhibitors, a 7-(2-methoxyethoxy)ethoxy substituent was introduced, with metabolic transformations occurring on this alkoxy chain. nih.gov The replacement of alkyl chains with methoxyethoxy ethyl side chains in organic solar cell molecules was shown to improve the morphology of blend films, demonstrating the impact of this moiety on material properties. diva-portal.org
The replacement of oxygenated functionalities like methoxy groups with bioisosteres such as fluorine is a common strategy to block unwanted metabolic oxidation. chemrxiv.org A detailed analysis of this specific replacement on thiazolyl-pyrimidine compounds revealed that switching a hydroxyl (OH) group for a fluorine (F) atom on an adjacent phenyl ring consistently increased the lipophilicity (log P), with the magnitude of the increase depending on other substituents on the ring. chemrxiv.org
| Modification Site | Substituent | Observed Effect on Activity/Properties | Reference |
| Thiazole C4 | p-Bromophenyl | Increased antifungal and antituberculosis activity | nih.gov |
| Thiazole C5 | Ethyl carboxylate | Decreased overall antimicrobial activity | nih.gov |
| Methoxyethoxy Moiety | Bioisosteric replacement (e.g., OH to F on adjacent ring) | Increased lipophilicity (log P); blocked metabolic oxidation | chemrxiv.org |
| General Thiazole | Introduction of nitro (NO2) and methoxy (OCH3) groups | Improved antimicrobial activity | japsonline.com |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics-Driven Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural properties of a series of compounds with their biological activities. longdom.org Although specific QSAR models for 2-(2-methoxyethoxy)-1,3-thiazole are not publicly documented, studies on analogous thiazole derivatives provide a framework for how such an analysis would be conducted. These models are crucial for predicting the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. nih.gov
Several QSAR studies on thiazole derivatives have identified key molecular descriptors that govern their biological activity:
Anticancer Activity: A QSAR study on 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives as c-Met kinase inhibitors successfully developed models using multiple linear regression and artificial neural networks, achieving high correlation coefficients (R² > 0.90). nih.gov
Antimicrobial Activity: For a series of 2,4-disubstituted thiazoles, QSAR models indicated that the molecular connectivity index (2χv) and Kier's shape index (kα3) were key parameters for antimicrobial activity. japsonline.com These descriptors relate to the molecule's size, shape, and degree of branching.
α-Amylase Inhibition: In a study of thiazole-pyrazole hybrids, robust QSAR models were built using the Monte Carlo optimization method. nih.gov The models successfully predicted the percentage of enzyme inhibition based on descriptors derived from the molecular structure represented by SMILES strings. nih.gov
| Thiazole Series | Biological Activity | QSAR Method | Key Descriptors/Findings | Reference |
| 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl derivatives | Anticancer (c-Met inhibition) | Multiple Linear Regression, Artificial Neural Networks | Models achieved high predictive accuracy (R² > 0.90) | nih.gov |
| 2,4-Disubstituted thiazoles | Antimicrobial | Multiple Linear Regression | Molecular connectivity index (2χv) and Kier's shape index (kα3) were critical. | japsonline.com |
| Thiazole-pyrazole hybrids | α-Amylase inhibition | Monte Carlo optimization | SMILES-based attributes effectively predicted activity. | nih.gov |
| Thiazolidine derivatives | Anti-influenza (Neuraminidase inhibition) | 2D and 3D-QSAR | Hydrogen count, hydrophilicity, and steric fields were important parameters. | turkjps.org |
Bioisosteric Replacements and Conformational Restrictions for Enhanced Activity
Bioisosterism involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic profile. drughunter.com This strategy is a cornerstone of rational drug design.
Ring Bioisosteres: The thiazole ring itself can be a target for bioisosteric replacement. In one study, replacing an isothiazole (B42339) ring with an isoxazole (B147169) or a pyrazole (B372694) successfully reduced metabolic bioactivation while maintaining the desired pharmacological properties. nih.gov In a different context, a phenyl ring was replaced by a thiazole ring to create bioisosteres of the natural product goniofufurone, which resulted in a dramatic increase in antiproliferative activity against cancer cell lines. nih.gov This highlights the potential for the thiazole ring to serve as a bioisostere for a phenyl group.
Side Chain Bioisosteres: The methoxyethoxy moiety offers several opportunities for bioisosteric modification. The ether oxygen atoms or the terminal methoxy group can be replaced to fine-tune the molecule's properties. A well-documented strategy is the replacement of a methoxy group with a fluorine atom. chemrxiv.org This change can block sites of metabolism and alter lipophilicity, which in turn affects absorption and distribution. The difluoromethyl group (CF2H) has also been explored as a "lipophilic hydrogen bond donor" and a bioisostere for hydroxyl groups. princeton.edu
Conformational Restriction: The methoxyethoxy side chain is highly flexible. While this flexibility can be advantageous for fitting into a binding pocket, it can also be entropically unfavorable. Conformational restriction is a strategy used to lock a flexible molecule into its bioactive conformation, which can lead to enhanced potency. For the this compound scaffold, this could be achieved by incorporating the ether chain into a cyclic system, such as a crown ether or a dioxane ring. For example, the synthesis of 1-(benzo[d]thiazol-2-yl)-2-(2-hydroxyethoxy)ethan-1-ol introduces a hydroxyl group that could be used as a handle for cyclization, thereby restricting the conformation of the side chain. acs.org
| Original Group | Bioisosteric Replacement | Rationale / Potential Effect | Reference |
| Isothiazole Ring | Isoxazole or Pyrazole Ring | Reduce metabolic bioactivation, retain activity | nih.gov |
| Phenyl Ring | Thiazole Ring | Enhance antiproliferative activity | nih.gov |
| Methoxy Group (-OCH3) | Fluorine Atom (-F) | Block metabolism, increase lipophilicity | chemrxiv.org |
| Hydroxyl Group (-OH) | Difluoromethyl Group (-CF2H) | Act as a lipophilic hydrogen bond donor | princeton.edu |
Fragment-Based Design and Molecular Hybridization Strategies
Fragment-based drug design (FBDD) and molecular hybridization are powerful strategies for discovering and optimizing lead compounds. FBDD starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target, which are then grown or combined to create more potent leads. openaccessjournals.commdpi.com Molecular hybridization involves linking two or more distinct pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity.
Thiazole as a Fragment: The thiazole scaffold is well-suited for FBDD due to its size and its presence in numerous bioactive compounds. nih.gov Screening campaigns have identified thiazole-containing fragments as starting points for developing inhibitors for various targets. drugdiscoverychemistry.com However, caution is warranted, as some substituted thiazoles, particularly 2-aminothiazoles, are known to be "frequent hitters" in screening assays, sometimes acting through non-specific mechanisms. nih.gov Therefore, careful validation of any hits containing a thiazole fragment is essential.
Molecular Hybridization: The this compound scaffold can be hybridized with other known pharmacophores to generate novel chemical entities. This approach has been successfully applied to thiazole derivatives:
Thiazole-Chalcone Hybrids: Chalcones are known for their diverse biological activities. Hybrid molecules combining a thiazole ring with a chalcone (B49325) moiety have been synthesized and shown to be potent inhibitors of the 5-lipoxygenase enzyme. researchgate.net
Thiazole-Pyrazole Hybrids: Pyrazole is another important heterocycle in medicinal chemistry. Thiazole-pyrazole hybrids have been developed as α-amylase inhibitors, with docking studies confirming their binding mode. nih.gov
Thiazole-Pyrazoline Hybrids: The combination of thiazole and 2-pyrazoline (B94618) scaffolds has yielded compounds with significant antimicrobial potential. nih.gov
Thiopyrano[2,3-d]thiazole-Pyrazole Hybrids: More complex fused systems have also been created. A series of novel thiopyrano[2,3-d]thiazoles linked to a pyrazole moiety were designed as potent and selective inhibitors of carbonic anhydrase isoforms CAIX and CAXII, which are implicated in cancer. semanticscholar.org
| Hybrid Strategy | Combined Pharmacophores | Target/Activity | Reference |
| Molecular Hybridization | Thiazole + Chalcone | 5-Lipoxygenase Inhibition | researchgate.net |
| Molecular Hybridization | Thiazole + Pyrazole | α-Amylase Inhibition | nih.gov |
| Molecular Hybridization | Thiazole + 2-Pyrazoline | Antimicrobial | nih.gov |
| Molecular Hybridization | Thiopyrano[2,3-d]thiazole + Pyrazole | Anticancer (Carbonic Anhydrase Inhibition) | semanticscholar.org |
Conclusions and Future Research Trajectories
Synthesis of Current Knowledge and Major Academic Contributions
The study of thiazole (B1198619) and its derivatives represents a significant and dynamic area of heterocyclic chemistry, with a vast body of research highlighting their versatile synthesis and wide-ranging biological activities. eurekaselect.comglobalresearchonline.netnih.govnih.gov The thiazole ring, a five-membered aromatic structure containing sulfur and nitrogen atoms, is a key pharmacophore found in numerous FDA-approved drugs. nih.gov Major academic contributions have established various synthetic routes to the thiazole nucleus, with the Hantzsch synthesis being a foundational and widely utilized method. researchgate.netscholaris.ca This reaction, involving the condensation of an α-haloketone with a thioamide, has been extensively modified and optimized over the years. bepls.comnih.gov
Beyond the classical Hantzsch synthesis, significant progress has been made in developing more environmentally benign and efficient methodologies. bepls.com These include multi-component reactions, the use of green catalysts and solvents, microwave-assisted synthesis, and solvent-free conditions. bepls.comresearchgate.net Researchers have also explored alternative pathways starting from materials like thiourea (B124793), thioamide, or thiosemicarbazone to generate diverse thiazole derivatives. eurekaselect.comresearchgate.net The ability to functionalize the thiazole ring at various positions has been a key factor in generating extensive chemical libraries for biological screening. nih.govnih.gov
The pharmacological importance of thiazole derivatives is a central theme in the existing literature. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties. nih.govnih.govtandfonline.comijpsjournal.comrsc.org The thiazole scaffold's presence in clinically used drugs for various diseases underscores its therapeutic potential. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying the structural features responsible for the observed biological effects, guiding the design of more potent and selective agents. researchgate.netresearchgate.net For instance, the nature and position of substituents on the thiazole ring have been shown to significantly influence the pharmacological profile. nih.govnih.gov
Identification of Unresolved Scientific Questions and Emerging Research Frontiers
Despite the extensive research on thiazole derivatives, several scientific questions remain unanswered, opening up new frontiers for investigation. A primary challenge lies in overcoming drug resistance, particularly in the context of antimicrobial and anticancer therapies. nih.govresearchgate.net The development of novel thiazole-based compounds that can circumvent existing resistance mechanisms is a critical area of future research. This involves exploring new molecular targets and designing hybrid molecules that combine the thiazole scaffold with other pharmacologically active moieties. researchgate.nettandfonline.com
The precise mechanisms of action for many biologically active thiazole derivatives are not fully elucidated. While some compounds are known to inhibit specific enzymes or pathways, a deeper understanding at the molecular level is needed for rational drug design. frontiersin.orgnih.gov For example, identifying the specific binding sites and interactions of thiazole compounds with their biological targets will be crucial for improving their efficacy and reducing off-target effects.
Another emerging research frontier is the exploration of thiazole derivatives for new therapeutic applications. While their roles in infectious diseases and cancer are well-documented, their potential in treating other conditions like neurodegenerative diseases and metabolic disorders is an area of growing interest. nih.govfigshare.com Furthermore, the development of "smart" thiazole-based systems, such as targeted drug delivery vehicles or diagnostic probes, represents an exciting avenue for future research.
The synthesis of multi-substituted thiazoles with precise control over regioselectivity remains a challenge. nih.gov Developing novel synthetic methodologies that allow for the efficient and selective introduction of various functional groups onto the thiazole ring will be essential for creating new generations of compounds with tailored properties.
Proposed Methodological Advancements and Interdisciplinary Research Opportunities
To address the unresolved questions and explore new frontiers, several methodological advancements and interdisciplinary collaborations are proposed. In the realm of synthesis, the development of novel catalytic systems, including biocatalysis and photocatalysis, could provide more efficient and sustainable routes to complex thiazole derivatives. bepls.comorganic-chemistry.org The use of flow chemistry and high-throughput screening techniques can accelerate the discovery and optimization of new synthetic methods and lead compounds. researchgate.net
Computational chemistry and molecular modeling will play an increasingly important role in the design of new thiazole-based drugs. researchgate.nettandfonline.com In silico screening of virtual libraries, molecular docking studies, and quantum mechanical calculations can help predict the biological activity and pharmacokinetic properties of new compounds, thereby streamlining the drug discovery process. researchgate.netfigshare.com
Interdisciplinary research collaborations are crucial for advancing the field. Partnerships between synthetic chemists, medicinal chemists, biologists, pharmacologists, and clinicians will be essential for translating basic research findings into tangible therapeutic applications. For instance, collaborations with material scientists could lead to the development of novel thiazole-based materials with unique electronic or optical properties.
The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a more comprehensive understanding of the biological effects of thiazole derivatives. This will help in identifying new drug targets and biomarkers for assessing therapeutic efficacy.
Potential for Future Theoretical and Applied Discoveries within Thiazole Chemistry
The future of thiazole chemistry holds immense potential for both theoretical and applied discoveries. From a theoretical perspective, a deeper understanding of the structure-property relationships of thiazole-containing systems could lead to the development of new predictive models for their reactivity and biological activity. Further exploration of the electronic and aromatic properties of the thiazole ring will continue to inform their application in various fields. researchgate.net
In terms of applied discoveries, the development of new thiazole-based drugs with improved efficacy and safety profiles remains a primary goal. nih.govresearchgate.net The focus will likely be on designing multi-target agents that can address complex diseases like cancer and infectious diseases with a single molecule. frontiersin.orgnih.gov The unique properties of the thiazole ring also make it an attractive scaffold for the development of new agrochemicals, such as fungicides and insecticides, contributing to global food security. researchgate.net
Furthermore, the application of thiazole derivatives in materials science is an area ripe for exploration. Their electronic properties suggest potential uses in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells. The ability to tune the properties of thiazole-based polymers could lead to the creation of new functional materials with tailored characteristics.
Q & A
Q. Basic SAR Approaches
- Functional Group Variation : Substituting aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) on the thiazole ring modulates antimicrobial potency .
- Docking Studies : Preliminary molecular docking (e.g., using AutoDock Vina) identifies key interactions with target proteins, such as hydrogen bonds with active-site residues .
Advanced SAR Techniques - QSAR Modeling : Quantitative models correlate electronic descriptors (e.g., Hammett constants) with IC₅₀ values for anticancer activity .
- Metabolic Profiling : Evaluates stability against cytochrome P450 enzymes to prioritize derivatives with longer half-lives .
How are solubility and formulation challenges addressed for this compound derivatives in drug delivery studies?
Q. Basic Formulation Methods
- Co-solvent Systems : Use PEG-400 or ethanol to enhance aqueous solubility .
- Liposomal Encapsulation : Improves bioavailability of hydrophobic derivatives, as demonstrated in nanoparticle stabilization studies .
Advanced Strategies - Ionic Liquid Formulations : Methoxyethoxy-functionalized ionic liquids (e.g., [N₂(20201)][NTf₂]) enhance electrolyte compatibility in electrochemical applications .
- Prodrug Design : Esterification of carboxylic acid groups increases membrane permeability .
What computational tools are employed to predict the binding mechanisms of this compound derivatives?
Q. Basic Modeling
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanosecond timescales using GROMACS or AMBER .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactivity sites .
Advanced Applications - Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon structural modifications (e.g., methoxyethoxy chain elongation) .
- Machine Learning : Trains models on high-throughput screening data to prioritize synthesis targets .
How do degradation pathways and stability profiles of this compound derivatives impact experimental design?
Q. Basic Stability Assessment
- Accelerated Degradation Studies : Expose compounds to UV light, heat (40–60°C), and hydrolytic conditions (pH 1–13) to identify labile groups .
- HPLC-MS Monitoring : Tracks degradation products (e.g., hydrolysis of ester linkages) .
Advanced Mitigation - Protective Group Strategies : tert-Butoxycarbonyl (Boc) groups shield amine functionalities during synthesis .
- Cryopreservation : Storage at –20°C in argon atmosphere prevents oxidation of thiazole rings .
What comparative analyses differentiate this compound from similar thiazole derivatives?
Q. Basic Comparisons
- Functional Group Impact : Methoxyethoxy chains enhance solubility compared to methyl or phenyl substituents .
- Biological Activity : Derivatives with 4-fluorophenyl groups show superior antifungal activity over unsubstituted analogs .
Advanced Insights - Pharmacokinetic Profiling : Methoxyethoxy derivatives exhibit longer plasma half-lives than methoxy analogs due to reduced CYP450 metabolism .
- Crystallographic Data : Methoxyethoxy side chains induce distinct crystal packing vs. shorter alkoxy chains .
What methodologies are employed to evaluate electrochemical applications of this compound derivatives?
Q. Basic Electrochemical Testing
- Cyclic Voltammetry (CV) : Measures redox potentials in ionic liquid electrolytes .
- Impedance Spectroscopy : Assesses ion transport efficiency in battery prototypes .
Advanced Applications - Magnesium-Ion Batteries : Methoxyethoxy-functionalized ionic liquids improve Mg²⁺ ion mobility and electrode compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
